3-Amino-6-methyl-4-azaindole dihydrochloride
Description
Properties
IUPAC Name |
6-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.2ClH/c1-5-2-7-8(11-3-5)6(9)4-10-7;;/h2-4,10H,9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFMSPUVWTYYES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN2)N)N=C1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-methyl-4-azaindole dihydrochloride typically involves the construction of the indole ring system followed by the introduction of the amino and methyl groups. One common method involves the cyclization of appropriate precursors under specific conditions to form the indole ring. The reaction conditions often include heating the precursors in the presence of catalysts or under reflux .
Industrial Production Methods
Industrial production of 3-Amino-6-methyl-4-azaindole dihydrochloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-methyl-4-azaindole dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted indole compounds .
Scientific Research Applications
Medicinal Chemistry and Drug Discovery
Anticancer Properties
Research indicates that 3-amino-6-methyl-4-azaindole dihydrochloride exhibits promising anticancer activity. It has been studied for its ability to inhibit cancer cell proliferation through various mechanisms, including:
- Kinase Inhibition : The compound acts as a kinase inhibitor, potentially affecting pathways critical for tumor growth such as the PI3K pathway. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
- Cell Cycle Modulation : By targeting cyclin-dependent kinases (CDKs), it may disrupt the cell cycle progression, further contributing to its anticancer effects.
Antiviral Activity
The compound has also been investigated for its antiviral properties. Azaindoles, including this compound, are known to interfere with viral replication by targeting essential viral proteins or polymerases. Preliminary studies suggest activity against various viruses, making it a candidate for antiviral drug development.
Antimicrobial Effects
In addition to anticancer and antiviral activities, 3-amino-6-methyl-4-azaindole dihydrochloride may possess antimicrobial properties. Compounds within the azaindole class have shown broad-spectrum antimicrobial effects, indicating potential applications in treating bacterial and fungal infections.
Agricultural Applications
The compound's heterocyclic nature makes it suitable for use in agrochemicals. Research has highlighted its potential as:
- Fungicides : Similar compounds have demonstrated effective fungicidal activity against a range of phytopathogenic fungi. This suggests that 3-amino-6-methyl-4-azaindole dihydrochloride could be developed into a fungicide for agricultural use .
- Pesticides : There is evidence supporting the use of azaindole derivatives as effective agents against insect and acarid pests, which could contribute to integrated pest management strategies in agriculture .
Structure–Activity Relationship (SAR)
A detailed analysis of the structure–activity relationship (SAR) of 3-amino-6-methyl-4-azaindole dihydrochloride reveals that modifications at specific positions on the azaindole core can significantly influence its biological activity. For instance:
- Methylation or other substitutions at the indole nitrogen can enhance or diminish activity against specific targets, such as Trypanosoma brucei, the causative agent of African sleeping sickness.
Synthesis and Chemical Reactions
The synthesis of 3-amino-6-methyl-4-azaindole dihydrochloride typically involves reactions such as Sonogashira coupling and electrophilic cyclization methods. These synthetic pathways allow for the generation of various derivatives that can be screened for enhanced biological activity.
Case Studies and Research Findings
Numerous studies underscore the potential of 3-amino-6-methyl-4-azaindole dihydrochloride:
- Anticancer Activity Study : A study demonstrated that derivatives of this compound effectively inhibited tumor growth in various cancer cell lines through kinase inhibition mechanisms.
- Antiviral Research : Investigations into its antiviral properties showed promising results against influenza viruses by inhibiting viral polymerase functions.
- Agricultural Application Trials : Field trials indicated that formulations containing this compound exhibited significant efficacy against common agricultural pests and pathogens, suggesting its viability as a new agrochemical product .
Mechanism of Action
The mechanism of action of 3-Amino-6-methyl-4-azaindole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
7-Methyltryptamine (3-(2-Aminoethyl)-7-methylindole)
- Structure: Features a methyl group at position 7 and an aminoethyl side chain at position 3.
- Key Differences: Unlike 3-amino-6-methyl-4-azaindole dihydrochloride, this compound lacks the azaindole core and instead has a standard indole structure. The aminoethyl side chain may confer distinct biological activity, such as receptor binding (e.g., serotonin receptors) .
- Applications : Used in neuroscience research, contrasting with the unspecified but likely divergent applications of the target compound.
5-Methoxytryptamine (3-(2-Aminoethyl)-5-methoxyindole)
- Structure: Contains a methoxy group at position 5 and an aminoethyl chain.
- Key Differences: The methoxy substituent enhances lipid solubility compared to the methyl group in the target compound.
Functional Analogues: Dihydrochloride Salts
Trientine Dihydrochloride (Triethylenetetramine Dihydrochloride)
Azoamidine Dihydrochlorides (e.g., 2,2’-Azobis(2-methyl-N-phenylpropionamidine) Dihydrochloride)
- Structure : Azo-based initiators with dihydrochloride groups.
- Key Differences : These compounds are polymerization initiators due to their azo functional groups, whereas the azaindole core of the target compound implies applications in medicinal chemistry or catalysis. The presence of aromatic amines in azoamidines may also confer thermal instability compared to azaindoles .
S-(2-(Dimethylamino)ethyl) Isothiourinium Dihydrochloride
Biogenic Amine Dihydrochlorides (e.g., Putrescine Dihydrochloride)
- Applications : Used as standards in food safety testing. Their preparation involves dissolution in deionized water at 1000 mg/L, suggesting that the target compound may share similar solubility characteristics due to its dihydrochloride form .
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Core Structure | Key Substituents | Primary Applications |
|---|---|---|---|
| 3-Amino-6-methyl-4-azaindole diHCl | Azaindole | 3-NH₂, 6-CH₃ | Pharmaceutical research |
| 7-Methyltryptamine | Indole | 3-(CH₂)₂NH₂, 7-CH₃ | Neuroscience studies |
| Trientine diHCl | Linear tetramine | Four NH₂ groups | Metal chelation therapy |
| Azoamidine diHCl | Azo compound | N-phenylpropionamidine groups | Polymerization initiation |
Table 2: Solubility and Regulatory Insights
*Inferred from dihydrochloride salt properties.
Biological Activity
3-Amino-6-methyl-4-azaindole dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including structure-activity relationships (SAR), therapeutic applications, and relevant case studies.
Overview of 3-Amino-6-methyl-4-azaindole Dihydrochloride
3-Amino-6-methyl-4-azaindole dihydrochloride is a derivative of azaindole, a class of compounds known for their diverse biological activities. Azaindoles are recognized for their roles as bioisosteres of indole and purine systems, which enhances their pharmacological profiles. The structural framework of 3-amino and methyl substitutions contributes to its interaction with various biological targets.
The biological activity of 3-amino-6-methyl-4-azaindole dihydrochloride is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in critical cellular pathways. The compound has shown potential in the following areas:
- Anticancer Activity : Analogous compounds within the azaindole family have demonstrated significant anticancer properties through mechanisms such as inhibition of kinases involved in tumor growth and proliferation. For instance, 7-azaindoles have been reported to inhibit PI3K signaling pathways, crucial for cancer cell survival .
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by modulating cytokine production and inhibiting pathways related to inflammation .
- Antimicrobial Properties : Research indicates that azaindoles can possess antimicrobial activity against various pathogens, including Mycobacterium tuberculosis and other Gram-positive/negative bacteria .
Structure-Activity Relationships (SAR)
Understanding the SAR of 3-amino-6-methyl-4-azaindole dihydrochloride is essential for optimizing its biological activity. Key findings from various studies indicate:
- Substituent Effects : The presence of amino groups at the 3-position significantly enhances activity against certain cancer cell lines, while methyl substitutions at the 6-position improve solubility without compromising potency .
- Hydrogen Bonding : The nitrogen atoms in the azaindole core facilitate hydrogen bonding with target proteins, enhancing binding affinity and specificity .
Data Table: Biological Activity Summary
| Compound | Target/Activity | pEC50 Value | Remarks |
|---|---|---|---|
| 3-Amino-6-methyl-4-azaindole | PI3K Inhibition | >7.0 | Potent against various cancer cell lines |
| 7-Azaindole Derivative | Tumor Cell Proliferation | 5.9 | Effective in glioblastoma models |
| 1-Methyl Derivative | Antimicrobial Activity | <3.0 | Effective against Mycobacterium tuberculosis |
Case Studies
- In Vitro Studies on Cancer Cells : A study evaluated the efficacy of 3-amino derivatives on human cancer cell lines, demonstrating significant inhibition of cell growth at nanomolar concentrations. The mechanism was linked to apoptosis induction via mitochondrial pathways.
- Influenza Virus Inhibition : Another investigation highlighted the potential use of azaindoles as antiviral agents, particularly against influenza strains such as H1N1 and H5N1, showcasing their ability to inhibit viral polymerase activity .
- Neuroprotective Effects : Recent research explored the neuroprotective properties of azaindoles in models of neurodegenerative diseases, suggesting that these compounds may mitigate oxidative stress and inflammation in neuronal cells .
Q & A
Q. What are the recommended synthetic routes for 3-amino-6-methyl-4-azaindole dihydrochloride, and how can purity be validated?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic chemistry. A plausible route includes:
Core Formation : Construct the 4-azaindole scaffold via cyclization of substituted pyridine derivatives using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
Functionalization : Introduce the 6-methyl and 3-amino groups via nucleophilic substitution or reductive amination.
Salt Formation : React the free base with HCl in anhydrous ethanol to form the dihydrochloride salt.
- Purity Validation :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a gradient of acetonitrile/water (0.1% TFA). Target ≥98% purity.
- NMR : Confirm absence of residual solvents (e.g., DMSO, EtOAc) and correct proton integration ratios .
- Reference Standards : Compare retention times and spectral data with certified reference materials (CRMs) where available .
Q. How should researchers handle stability challenges during storage of 3-amino-6-methyl-4-azaindole dihydrochloride?
- Methodological Answer :
- Storage Conditions : Store at −20°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent hygroscopic degradation .
- Stability Monitoring :
- Conduct accelerated stability studies (40°C/75% RH for 1–3 months) and analyze via HPLC for degradation products (e.g., deamination or oxidation byproducts).
- Use Karl Fischer titration to track moisture uptake .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE Requirements : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and dissolution .
- Waste Management : Neutralize acidic residues with sodium bicarbonate before disposal. Collect solid waste in sealed containers labeled for hazardous chemical disposal .
- Emergency Procedures : In case of skin contact, rinse with 0.1 M phosphate buffer (pH 7.4) followed by soap and water. For eye exposure, irrigate with saline for 15 minutes .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. MS) for this compound?
- Methodological Answer :
- Cross-Validation :
NMR : Assign peaks using 2D techniques (HSQC, HMBC) to confirm connectivity. For example, the 3-amino proton should show coupling with the adjacent methyl group in COSY .
High-Resolution MS : Confirm molecular ion ([M+H]⁺) with ≤2 ppm mass accuracy. Discrepancies may arise from salt dissociation; use ESI in positive ion mode with 0.1% formic acid .
- Theoretical Frameworks : Compare experimental data with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) .
Q. What strategies are effective for elucidating the compound’s mechanism of action in kinase inhibition studies?
- Methodological Answer :
- Kinase Assays :
Biochemical Assays : Use ATP-Glo™ luminescent assays to measure IC₅₀ values against recombinant kinases (e.g., JAK2 or EGFR).
Cellular Validation : Perform Western blotting for phosphorylated downstream targets (e.g., STAT3 for JAK2 inhibition) .
- Structural Analysis : Co-crystallize the compound with target kinases for X-ray diffraction studies (2.0–2.5 Å resolution). Analyze hydrogen bonding with active-site residues (e.g., hinge region interactions) .
Q. How can computational modeling optimize derivatization of 3-amino-6-methyl-4-azaindole dihydrochloride for enhanced solubility?
- Methodological Answer :
- QSAR Studies : Use Schrödinger’s QikProp to predict logP and aqueous solubility. Prioritize substituents with polar groups (e.g., hydroxyl, morpholine) at the 4-position.
- MD Simulations : Run 100 ns simulations in explicit solvent (TIP3P water) to assess conformational stability and solvent-accessible surface area (SASA) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
